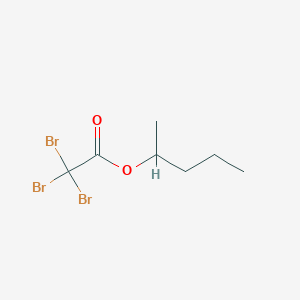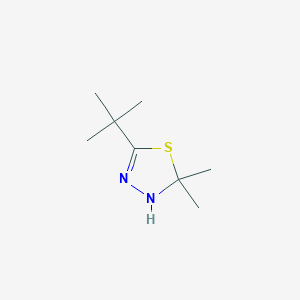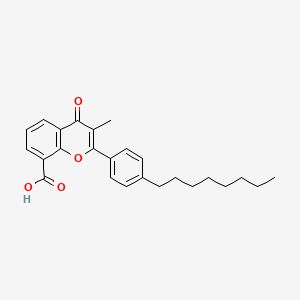![molecular formula C7H11Cu B14368028 Copper(1+) bicyclo[2.2.1]heptan-1-ide CAS No. 91153-13-8](/img/structure/B14368028.png)
Copper(1+) bicyclo[2.2.1]heptan-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+) bicyclo[221]heptan-1-ide is a chemical compound that features a copper ion in the +1 oxidation state coordinated to a bicyclo[221]heptane ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+) bicyclo[2.2.1]heptan-1-ide typically involves the reaction of a copper(I) salt with a bicyclo[2.2.1]heptane derivative. One common method is the reaction of copper(I) chloride with bicyclo[2.2.1]heptane-1-carboxylate under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Copper(1+) bicyclo[2.2.1]heptan-1-ide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the bicyclo[2.2.1]heptane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using ligands with higher binding affinity to copper(I).
Major Products Formed
Oxidation: Copper(II) complexes or copper(II) oxide.
Reduction: Metallic copper.
Substitution: New copper(I) complexes with different ligands.
科学研究应用
Copper(1+) bicyclo[2.2.1]heptan-1-ide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic and catalytic properties.
作用机制
The mechanism by which Copper(1+) bicyclo[2.2.1]heptan-1-ide exerts its effects involves the coordination of the copper(I) ion to the bicyclo[2.2.1]heptane ligand. This coordination can influence the reactivity of the copper(I) ion, making it more or less reactive depending on the nature of the ligand. The molecular targets and pathways involved are primarily related to the copper(I) ion’s ability to participate in redox reactions and ligand exchange processes.
相似化合物的比较
Similar Compounds
- Copper(1+) bicyclo[2.2.1]heptane-1-carboxylate
- Copper(1+) bicyclo[2.2.1]heptane-1-amine
Uniqueness
Copper(1+) bicyclo[221]heptan-1-ide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
属性
CAS 编号 |
91153-13-8 |
|---|---|
分子式 |
C7H11Cu |
分子量 |
158.71 g/mol |
InChI |
InChI=1S/C7H11.Cu/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1 |
InChI 键 |
CMVHMEOPNSBGRS-UHFFFAOYSA-N |
规范 SMILES |
C1C[C-]2CCC1C2.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
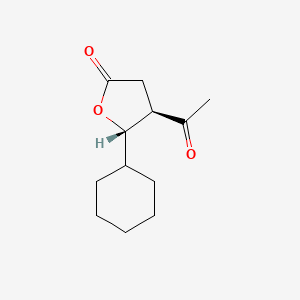
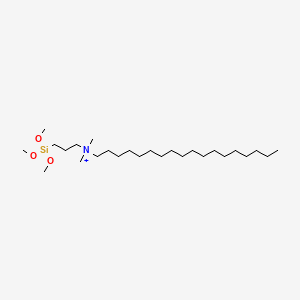
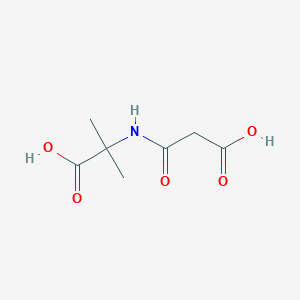
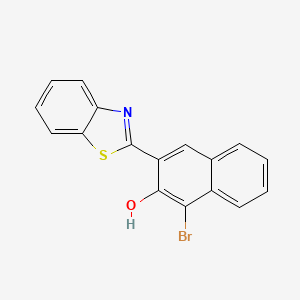
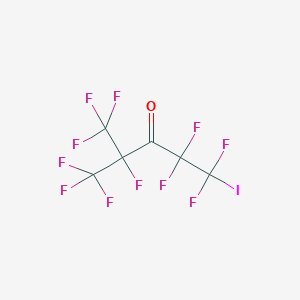
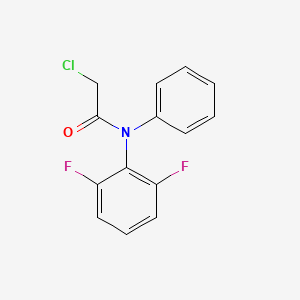

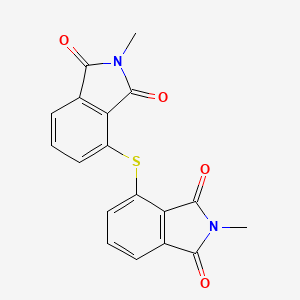
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
